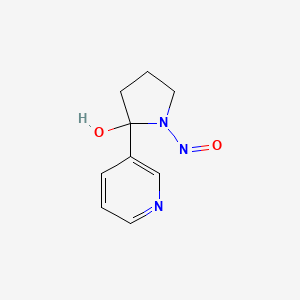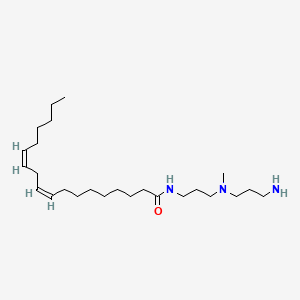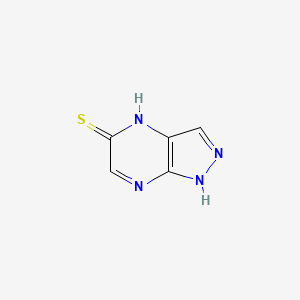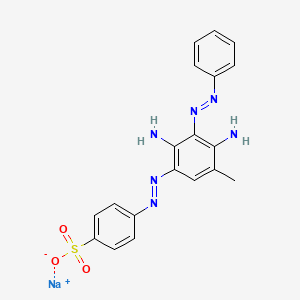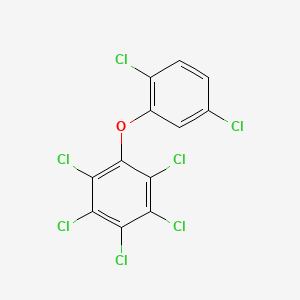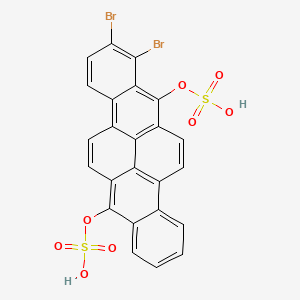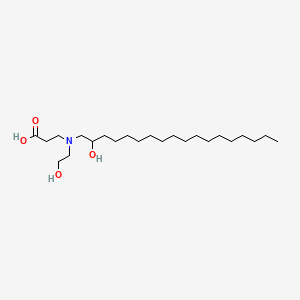
N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine is a synthetic compound that belongs to the class of beta-alanine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, featuring both hydroxyethyl and hydroxyoctadecyl groups, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine typically involves the reaction of beta-alanine with 2-hydroxyethyl and 2-hydroxyoctadecyl precursors. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions may target the carbonyl groups formed during oxidation.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
Membrane Interaction: The compound’s amphiphilic nature allows it to interact with cell membranes, influencing membrane dynamics and function.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)-beta-alanine: Lacks the hydroxyoctadecyl group, resulting in different physical and chemical properties.
N-(2-Hydroxyoctadecyl)-beta-alanine: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
Uniqueness
N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine is unique due to the presence of both hydroxyethyl and hydroxyoctadecyl groups. This dual functionality imparts specific properties that make it valuable for diverse applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
70521-73-2 |
|---|---|
Fórmula molecular |
C23H47NO4 |
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
3-[2-hydroxyethyl(2-hydroxyoctadecyl)amino]propanoic acid |
InChI |
InChI=1S/C23H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(26)21-24(19-20-25)18-17-23(27)28/h22,25-26H,2-21H2,1H3,(H,27,28) |
Clave InChI |
FQTHQAYXTJLXFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CN(CCC(=O)O)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


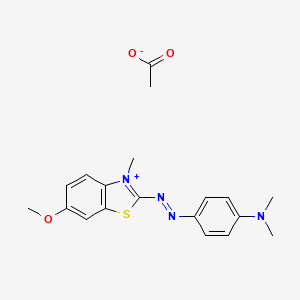
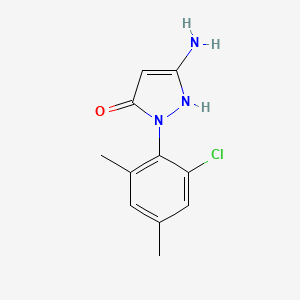
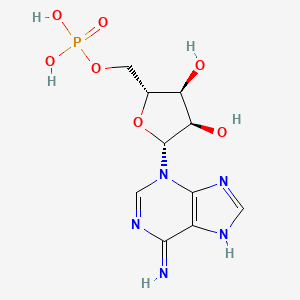
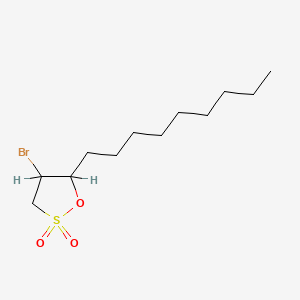
![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
